molecular formula C16H27NO2S2 B4538129 N-cyclododecyl-2-thiophenesulfonamide

N-cyclododecyl-2-thiophenesulfonamide

Cat. No. B4538129
M. Wt: 329.5 g/mol
InChI Key: UUPVJQQEADGWQA-UHFFFAOYSA-N
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Description

Thiophene sulfonamides represent a class of compounds that have been extensively studied due to their diverse chemical and biological properties. These compounds serve as building blocks in organic synthesis and have applications in drug discovery and materials science.

Synthesis Analysis

The synthesis of thiophene sulfonamides typically involves the functionalization of thiophene rings followed by sulfonamide coupling. For instance, the synthesis of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde showcases the versatility of metalation chemistry in introducing sulfonamide groups into thiophene derivatives (Holmes et al., 1994).

Molecular Structure Analysis

X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to analyze the molecular structures of thiophene sulfonamides. These analyses reveal the electronic structure, molecular geometry, and interaction patterns that influence the compound's reactivity and physical properties. For example, the study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provided detailed insights into its molecular structure through X-ray crystallography (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Thiophene sulfonamides participate in various chemical reactions, including cyclizations and coupling reactions, that enable the synthesis of complex heterocyclic compounds. For instance, platinum(II)-catalyzed cyclizations involving enesulfonamides result in the formation of quaternary carbon centers within heterocyclic ring systems (Harrison et al., 2007).

properties

IUPAC Name

N-cyclododecylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2S2/c18-21(19,16-13-10-14-20-16)17-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15,17H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPVJQQEADGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclododecylthiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclododecyl-2-thiophenesulfonamide
Reactant of Route 2
N-cyclododecyl-2-thiophenesulfonamide
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N-cyclododecyl-2-thiophenesulfonamide
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
N-cyclododecyl-2-thiophenesulfonamide

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